molecular formula C9H14Cl3N3 B2429166 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2378502-81-7

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No. B2429166
CAS RN: 2378502-81-7
M. Wt: 270.58
InChI Key: IMDDHTIWTMRKPX-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C28H38Cl3N5O3S . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . In recent years, several reviews have been published concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 631.07 .

Scientific Research Applications

Electronic Effects in Nucleophilic Displacement

The kinetics of nucleophilic displacement of chlorine from a series of 2-chloro-5-heteroaryl( or aryl)pyrimidines by piperidine have been studied to assess the electronic effects of the 5-substituent. The order of reactivity was found to be influenced by the electron-withdrawing or electron-donating ability of the 5-substituent, providing insights into the electronic nature of these compounds (Allen, Buckland, & Hutley, 1980).

Synthesis of Key Intermediates for Kinase Inhibitors

A practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase (dCK) inhibitors, was described. This process is significant as it provides an economical route to potent dCK inhibitors, highlighting the importance of such compounds in medicinal chemistry (Zhang et al., 2009).

Corrosion Inhibition on Iron

The adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been investigated. This research used quantum chemical calculations and molecular dynamics simulations, demonstrating the potential use of such compounds in protecting metals against corrosion (Kaya et al., 2016).

Development of Neuropathic Pain Treatment Agents

Novel pyrimidines as potent sigma-1 receptor (σ1R) antagonists were discovered and synthesized for pharmacological antineuropathic pain activity. These compounds, including a 5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-(piperidin-1-yl)propoxy)pyrimidine derivative, exhibited high binding affinity and selectivity, suggesting their potential as a new class of drugs for treating neuropathic pain (Lan et al., 2014).

Antibacterial Applications

Some piperidine containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation showed promising antibacterial activity. These compounds were screened for their effectiveness against various bacterial strains, indicating their potential use in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Safety and Hazards

The safety information for 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride indicates that it has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P301+P312, P302+P352, P304+P340, P305+P351+P338 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and research in this field.

Mechanism of Action

properties

IUPAC Name

5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDHTIWTMRKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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